molecular formula C12H11N5 B13875835 2-(4-Aminophenyl)imidazo[1,2-a]pyrimidin-6-amine

2-(4-Aminophenyl)imidazo[1,2-a]pyrimidin-6-amine

Cat. No.: B13875835
M. Wt: 225.25 g/mol
InChI Key: CRZLSKQGGKVZDD-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)imidazo[1,2-a]pyrimidin-6-amine is a heterocyclic compound that has garnered significant attention in the field of synthetic chemistry. This compound is part of the imidazo[1,2-a]pyrimidine family, known for its diverse applications in medicinal chemistry due to its unique structural properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)imidazo[1,2-a]pyrimidin-6-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 4-aminobenzaldehyde with 2-aminopyrimidine under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyrimidine core . The reaction conditions often involve the use of solvents like ethanol or acetic acid and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for optimal synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)imidazo[1,2-a]pyrimidin-6-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert nitro groups to amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced amines, and substituted imidazo[1,2-a]pyrimidines, which can be further utilized in various applications .

Scientific Research Applications

2-(4-Aminophenyl)imidazo[1,2-a]pyrimidin-6-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(4-Aminophenyl)imidazo[1,2-a]pyrimidin-6-amine exerts its effects involves the interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate signaling pathways by interacting with receptors, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Aminophenyl)imidazo[1,2-a]pyrimidin-6-amine is unique due to its specific substitution pattern and the presence of an amino group, which enhances its reactivity and potential for functionalization. This uniqueness makes it a valuable compound for developing new drugs and materials with tailored properties .

Properties

Molecular Formula

C12H11N5

Molecular Weight

225.25 g/mol

IUPAC Name

2-(4-aminophenyl)imidazo[1,2-a]pyrimidin-6-amine

InChI

InChI=1S/C12H11N5/c13-9-3-1-8(2-4-9)11-7-17-6-10(14)5-15-12(17)16-11/h1-7H,13-14H2

InChI Key

CRZLSKQGGKVZDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=C(C=NC3=N2)N)N

Origin of Product

United States

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